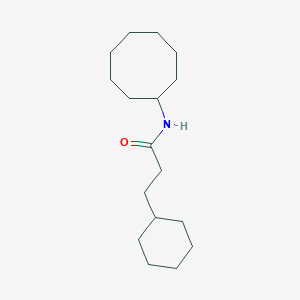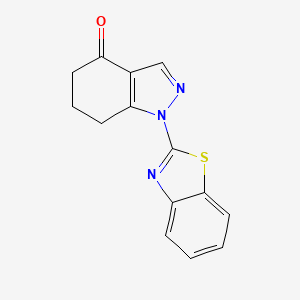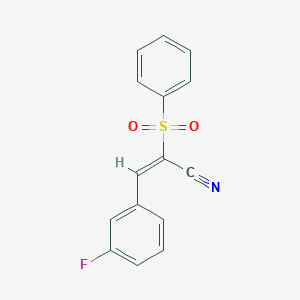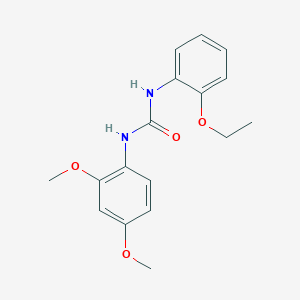
3-cyclohexyl-N-cyclooctylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-cyclooctylpropanamide, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been studied extensively for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
3-cyclohexyl-N-cyclooctylpropanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This results in a decrease in excitatory neurotransmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, this compound has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-cyclohexyl-N-cyclooctylpropanamide in lab experiments is its ability to selectively modulate the NMDA receptor. This allows researchers to investigate the specific role of the receptor in various neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.
Orientations Futures
There are several future directions for research involving 3-cyclohexyl-N-cyclooctylpropanamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are interested in investigating the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, there is a need for further research to investigate the safety and efficacy of this compound in human subjects.
Méthodes De Synthèse
3-cyclohexyl-N-cyclooctylpropanamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with cyclooctylmagnesium bromide, followed by the addition of isobutyl chloroformate. The resulting product is then treated with ammonia to yield this compound.
Applications De Recherche Scientifique
3-cyclohexyl-N-cyclooctylpropanamide has been widely used in scientific research to investigate the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to enhance learning and memory processes by modulating the NMDA receptor.
Propriétés
IUPAC Name |
3-cyclohexyl-N-cyclooctylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO/c19-17(14-13-15-9-5-4-6-10-15)18-16-11-7-2-1-3-8-12-16/h15-16H,1-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZPRUAUMIMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)

![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)

![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)
![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)
